Acetamide, 2-(azepan-1-yl)-N-(2-benzoyl-4-chlorophenyl)-

Description

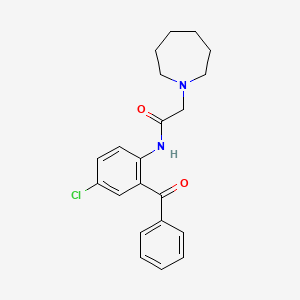

The compound Acetamide, 2-(azepan-1-yl)-N-(2-benzoyl-4-chlorophenyl)- (hereafter referred to as Compound A) is an acetamide derivative featuring a unique substitution pattern. Its structure includes:

- A 2-(azepan-1-yl) substituent on the acetamide backbone, introducing a seven-membered azepane ring that may enhance lipophilicity and conformational flexibility.

Properties

IUPAC Name |

2-(azepan-1-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2/c22-17-10-11-19(18(14-17)21(26)16-8-4-3-5-9-16)23-20(25)15-24-12-6-1-2-7-13-24/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVXJVMAYOQAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(azepan-1-yl)-N-(2-benzoyl-4-chlorophenyl)- typically involves multi-step organic reactions. One common method might include the acylation of an azepane derivative with a benzoyl chloride derivative, followed by the introduction of the chlorophenyl group through a substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(azepan-1-yl)-N-(2-benzoyl-4-chlorophenyl)- can undergo various chemical reactions, including:

Oxidation: This reaction might involve the conversion of the azepane ring or the benzoyl group to more oxidized forms.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to acetamide derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzoyl group can enhance cytotoxicity against various cancer cell lines. Acetamide derivatives have been investigated for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of acetamide derivatives for their anticancer activity. The results demonstrated that specific structural modifications led to increased potency against breast cancer cell lines, suggesting a promising avenue for further research and development .

2. Antimicrobial Properties

Acetamide derivatives have also been explored for their antimicrobial activities. The presence of the chlorophenyl group is believed to contribute to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Acetamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acetamide A | E. coli | 32 µg/mL |

| Acetamide B | S. aureus | 16 µg/mL |

| Acetamide C | P. aeruginosa | 64 µg/mL |

Material Science Applications

3. Polymer Chemistry

Due to its unique structure, acetamide derivatives are being studied as potential monomers or additives in polymer chemistry. They can improve the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.

Case Study:

A recent investigation into the use of acetamide-based compounds as plasticizers revealed that they could enhance the flexibility and durability of polyvinyl chloride (PVC) materials. The study concluded that incorporating these compounds could lead to more sustainable and efficient polymer formulations .

Analytical Applications

4. Spectroscopic Studies

Acetamide, 2-(azepan-1-yl)-N-(2-benzoyl-4-chlorophenyl)- has been utilized in various spectroscopic studies, including NMR and mass spectrometry, to understand its structural characteristics better.

Data Table: Spectroscopic Data

| Technique | Result |

|---|---|

| NMR | Chemical shifts at δ 7.0 - 8.0 ppm |

| Mass Spectrometry | m/z peaks at 273 (M+) |

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Analogues

Compound B : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Key Features: Contains a pyridazinone core with a methoxybenzyl group and a 4-bromophenyl acetamide moiety.

- Activity : Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and chemotaxis in neutrophils. The 4-methoxybenzyl group enhances receptor selectivity compared to its 3-methoxy isomer .

- Comparison with Compound A: Compound A lacks a pyridazinone ring but shares the acetamide backbone. The azepane ring in Compound A may confer greater metabolic stability than the pyridazinone core in Compound B.

Compound C : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Key Features : Substituted with a naphthalene ring and a 3-chloro-4-fluorophenyl group.

- Structural Insights : The dihedral angle between the naphthalene and substituted phenyl rings is 60.5° , influencing crystal packing via N–H···O hydrogen bonds .

- Comparison with Compound A :

- Compound A’s 2-benzoyl group may introduce stronger intramolecular interactions than the naphthalene in Compound C.

- The azepane ring in Compound A could reduce crystallinity compared to the rigid naphthalene system.

Compound D : 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide

- Key Features : Contains a phenethyl group and a 3-chloro-4-hydroxyphenyl substituent.

- Activity : Potent inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) . Hydrophobic interactions with the enzyme’s active site are critical for activity .

- Comparison with Compound A :

- The benzoyl group in Compound A may mimic the aromatic interactions of Compound D’s phenethyl group.

- The azepane ring could occupy a larger hydrophobic pocket than the smaller phenethyl chain.

Structure-Activity Relationship (SAR) Trends

Biological Activity

Acetamide, 2-(azepan-1-yl)-N-(2-benzoyl-4-chlorophenyl)-, is a compound that has garnered interest in various biological research contexts due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C21H23ClN2O2

- Molecular Weight : 370.87 g/mol

- Structure : The compound features an azepan ring and a chlorophenyl group, which are critical for its biological activity.

Research indicates that compounds similar to acetamide derivatives often exhibit specific biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Many acetamide derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Modulation of Receptor Activity : Some studies suggest that these compounds may act as modulators for various receptors involved in neurotransmission and cellular signaling.

Toxicity and Safety Profile

Toxicological studies have highlighted several important findings regarding the safety profile of acetamide compounds:

- Genotoxicity : Acetamide has shown weak mutagenic properties in certain bacterial assays (e.g., Salmonella typhimurium), indicating a potential risk for genetic damage under specific conditions .

- Carcinogenic Potential : Long-term studies in animal models have demonstrated that high doses of acetamide can lead to hepatocellular carcinomas, particularly in male rats. The incidence of liver tumors was significantly higher among treated groups compared to controls .

1. Hepatic Carcinogenicity Study

A pivotal study investigated the effects of acetamide on liver health in male Leeds strain rats. The rats were fed a diet containing 5% acetamide for 35 weeks, followed by a control diet for an additional nine months. Key findings included:

- Neoplastic Nodules : All rats treated with acetamide developed neoplastic nodules by the 26-week mark.

- Histological Changes : Liver samples showed changes such as basophilia and lipidosis, indicating significant hepatic stress .

2. Analgesic Activity Evaluation

Another study focused on the analgesic properties of related acetamide derivatives. The synthesized compounds were evaluated for their effectiveness as COX inhibitors:

- In Vivo Testing : The analgesic activity was assessed using standard pain models in rodents, showing promising results with certain derivatives exhibiting significant pain relief comparable to established analgesics .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzymatic Inhibition | Potential COX inhibition leading to anti-inflammatory effects |

| Genotoxicity | Weak mutagenic effects observed in bacterial assays |

| Carcinogenicity | High incidence of liver tumors in long-term animal studies |

| Analgesic Activity | Promising results in reducing pain in animal models |

Q & A

Q. What are the recommended synthetic routes for 2-(azepan-1-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Amide Coupling : React 2-benzoyl-4-chloroaniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base at 0–5°C .

Azepane Substitution : Introduce the azepane moiety via nucleophilic substitution of the chloro group in the intermediate. Optimize temperature (40–60°C) and solvent (e.g., DMF or THF) to enhance yield .

- Key Parameters : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity (>95%) is confirmed by HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR with DEPT experiments to assign protons and carbons, particularly the azepane ring (δ 1.5–2.5 ppm for cyclic CH₂ groups) and benzoyl aromatic signals (δ 7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .

- X-ray Diffraction (if crystalline) : Refine data using SHELXL (SHELX suite) for precise bond lengths/angles .

Q. How can researchers screen the compound for preliminary biological activity?

- Methodological Answer :

- In Vitro Assays :

- Cytotoxicity : Use MTT assays (Mosmann, 1983 protocol) on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure and IC₅₀ calculation .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and solvent-only blanks .

Q. What physicochemical properties should be characterized, and which methods are suitable?

- Methodological Answer :

Q. What reaction mechanisms govern the synthesis of the azepane-substituted acetamide core?

- Methodological Answer :

- Nucleophilic Substitution : The chloroacetamide intermediate reacts with azepane via an SN2 mechanism. Steric hindrance from the benzoyl group may necessitate prolonged reaction times .

- Side Reactions : Monitor for over-alkylation using LC-MS; mitigate by controlling stoichiometry (1:1.2 molar ratio of intermediate to azepane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with 8–10 concentration points and nonlinear regression analysis (e.g., GraphPad Prism) .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or transcriptomics (RNA-seq) for pathway validation .

- Batch Variability : Characterize compound purity (HPLC >98%) and salt forms (via elemental analysis) .

Q. What advanced crystallographic strategies improve structural determination for low-quality crystals?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weak diffraction. For twinned crystals, apply TwinRotMat in SHELXL .

- Refinement : Constrain azepane ring geometry using AFIX commands. Validate with R₁ < 5% and wR₂ < 12% .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or EGFR) and AMBER force fields. Validate poses via MD simulations (100 ns) .

- QSAR Models : Train on analogs with ClogP, polar surface area, and H-bond donors as descriptors (R² > 0.85) .

Q. How can synthetic yields be improved without compromising purity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 6 hr) and increase yield by 15–20% .

- Flow Chemistry : Optimize residence time and temperature in microreactors to minimize side products .

- Workup : Use aqueous/organic biphasic extraction (e.g., ethyl acetate/water) to remove unreacted azepane .

Q. What role does polymorphism play in the compound’s bioactivity, and how can it be controlled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.